(S)-Methyl 3-amino-2-methylpropanoate
Description
Significance of β-Amino Acid Derivatives as Chiral Building Blocks
β-Amino acids and their derivatives are of profound importance in the realm of organic chemistry and drug discovery. hilarispublisher.comresearchgate.net Unlike their α-amino acid counterparts, the constitutional isomers that form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts unique conformational properties upon the molecules that incorporate them.
The strategic introduction of β-amino acid residues into peptide chains can induce the formation of stable secondary structures, such as helices and sheets, and enhance resistance to enzymatic degradation. hilarispublisher.com These characteristics make them valuable components in the design of peptidomimetics and other bioactive compounds. Furthermore, the inherent chirality of many β-amino acid derivatives renders them powerful starting materials for the synthesis of a wide array of enantiomerically pure molecules, including pharmaceuticals and natural products. researchgate.net The development of methodologies for the enantioselective synthesis of β-amino acids has therefore been an area of intensive research. hilarispublisher.comresearchgate.net
Overview of (S)-Methyl 3-amino-2-methylpropanoate as a Key Chiral Synthon in Research
This compound has emerged as a significant chiral synthon, a stereochemically defined building block, in organic synthesis. Its structure features a stereogenic center at the α-carbon, which bears a methyl group, and a primary amino group at the β-position. This arrangement of functional groups, combined with its defined stereochemistry, makes it a versatile precursor for the construction of more complex chiral molecules.
The presence of the methyl group at the α-position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, making it a valuable tool for diastereoselective synthesis. The amino and ester functionalities offer convenient handles for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks through peptide couplings, reductions, and other standard synthetic operations.
Historical Development and Contemporary Relevance in Stereoselective Chemistry
The development of methods for the synthesis of chiral β-amino esters is rooted in the broader history of asymmetric synthesis. Early approaches often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The advent of stereoselective synthesis, which aims to directly produce a single enantiomer, revolutionized the field.
Key historical developments include the use of chiral auxiliaries, such as the Evans oxazolidinones, which can be temporarily attached to a substrate to direct the stereochemical course of a reaction before being cleaved and recycled. More contemporary approaches have focused on the development of chiral catalysts, including both metal-based and organocatalytic systems, that can effect the enantioselective synthesis of β-amino esters with high efficiency and atom economy. hilarispublisher.com
The contemporary relevance of this compound and related compounds is underscored by their application in the synthesis of biologically active molecules. The ability to introduce specific stereochemistry and conformational constraints is crucial in modern drug design, where the three-dimensional structure of a molecule is intimately linked to its biological activity. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in both academic research and industrial applications is set to increase.
Physicochemical and Spectroscopic Data
Below are tables detailing the physicochemical properties of the parent acid, (S)-3-amino-2-methylpropanoic acid, and spectroscopic data for analogous compounds, which can provide an estimation for this compound.
Table 1: Physicochemical Properties of (S)-3-Amino-2-methylpropanoic Acid
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | nih.gov |
| Molecular Weight | 103.12 g/mol | nih.gov |
| Melting Point | 175-177 °C | nih.gov |
| Appearance | Solid | nih.gov |
| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid | nih.gov |
| InChIKey | QCHPKSFMDHPSNR-VKHMYHEASA-N | nih.gov |
| Canonical SMILES | CC@@HC(=O)O | nih.gov |
Table 2: Estimated Spectroscopic Data for this compound
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Analogous Compound: Methyl 3-aminopropanoate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) | Source |
| ~3.7 | s | 3H | OCH₃ | rsc.orgchemicalbook.com |
| ~3.0 | t | 2H | CH₂-N | rsc.org |
| ~2.5 | t | 2H | CH₂-C=O | rsc.org |
| ~1.2 | d | 3H | α-CH₃ | - |
Note: Data is based on the hydrochloride salt of methyl 3-aminobutanoate and the achiral methyl 3-aminopropanoate. The chemical shifts are approximate and will vary depending on the solvent and other experimental conditions. The α-methyl signal is an estimation based on typical chemical shifts for such groups.
IR (Infrared) Spectroscopy Data (Analogous Compound: Methyl 3-aminopropanoate)
| Wavenumber (cm⁻¹) | Description of Vibration | Source |
| ~3400-3200 | N-H stretch (amine) | nist.gov |
| ~2950-2850 | C-H stretch (aliphatic) | nist.gov |
| ~1735 | C=O stretch (ester) | nist.gov |
| ~1200-1000 | C-O stretch (ester) | nist.gov |
Note: This data is based on the general spectral regions for the functional groups present in methyl 3-aminopropanoate and may not be exact for the title compound.
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
BXGDNKQFNQZCLG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CN)C(=O)OC |
Canonical SMILES |
CC(CN)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Methyl 3 Amino 2 Methylpropanoate
Enantioselective Catalytic Approaches
Enantioselective catalysis offers powerful tools for the synthesis of chiral molecules like (S)-Methyl 3-amino-2-methylpropanoate, providing high levels of stereocontrol. These methods often involve the use of chiral catalysts to direct the formation of the desired stereoisomer.
Asymmetric Hydrogenation Strategies for Stereocontrol
Asymmetric hydrogenation is a well-established and highly efficient method for producing chiral compounds. In the context of β-amino esters, this typically involves the hydrogenation of a prochiral β-enamine ester or the reductive amination of a β-keto ester.
Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed catalysts. For instance, the Rh-TangPhos complex has demonstrated effectiveness in the hydrogenation of β-amino acid derivatives. researchgate.net Similarly, Ru-DM-SEGPHOS complexes have been used for the asymmetric hydrogenation of N-unprotected β-enamine esters and the direct reductive amination of β-keto esters with ammonium (B1175870) salts, achieving high enantioselectivity and reactivity. researchgate.net The use of electron-donating bis(trialkylphosphine) ligands like TangPhos with ruthenium has also yielded high enantiomeric excesses (up to 99.8% ee) in the hydrogenation of β-keto esters. researchgate.net
A significant breakthrough was the development of methods for the hydrogenation of unprotected (Z)-enamine esters using chiral ferrocenylphosphine ligands in trifluoroethanol, which yielded the corresponding amino esters with up to 97% ee. psu.edu This was a notable achievement as it circumvented the need for a directing protecting group on the amine. psu.edu
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rh-TangPhos | β-amino acid derivatives | High | researchgate.net |
| Ru-DM-SEGPHOS | N-unprotected β-enamine esters / β-keto esters | High | researchgate.net |
| Ru-TangPhos | β-keto esters | up to 99.8% | researchgate.net |
| Chiral ferrocenylphosphine ligand | (Z)-enamine esters | up to 97% | psu.edu |
Organocatalytic Transformations Leading to Chiral β-Amino Esters
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. The Mannich reaction, a carbon-carbon bond-forming reaction, is a key organocatalytic transformation for producing chiral β-amino esters. nih.govacs.org
Chiral bifunctional thiourea (B124793) catalysts derived from diamines like (R,R)-cyclohexyldiamine have been successfully used in the asymmetric Mannich reaction to generate chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). nih.govacs.org These reactions often proceed under mild conditions. nih.govacs.org For example, the reaction of 3-indolinone-2-carboxylates with in situ generated N-Boc-benzaldimines, catalyzed by a thiourea catalyst, provides access to complex chiral β-amino esters. nih.govacs.org
Furthermore, simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts that can be precursors to β-amino esters. nih.gov
| Organocatalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Chiral bifunctional thiourea | Asymmetric Mannich Reaction | 3-indolinone-2-carboxylates and N-Boc-benzaldimines | up to 99% | nih.govacs.org |
| Simple primary β-amino alcohols | Asymmetric Michael Addition | β-keto esters and nitroalkenes | up to 99% | nih.gov |
Transition Metal-Catalyzed Asymmetric Reactions
Besides hydrogenation, other transition metal-catalyzed reactions are pivotal in synthesizing chiral β-amino esters. These include conjugate additions and Mannich-type reactions. psu.edu
Copper(I) and Copper(II) complexes with various chiral ligands are frequently used to catalyze asymmetric Mannich reactions. psu.edu For instance, a copper complex with a specific ligand was used to catalyze the direct Mannich reaction of thioamides to produce β-amino-thioamides, which can be converted to the corresponding β-amino thioesters. psu.edu
Recent advancements have also focused on the cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides, catalyzed by a cooperative system of Ni(II)/cyclo-Box complex and a chiral phosphoric acid. nih.gov This method allows for the synthesis of α-arylated β-amino acid motifs with high efficiency and enantioselectivity through a radical 1,2-nitrogen migration. nih.gov
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds, leveraging the inherent stereoselectivity of enzymes.
Enzymatic Kinetic Resolution for Enantiopure this compound
Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process typically involves the selective reaction of one enantiomer by an enzyme, leaving the other enantiomer unreacted. Hydrolases, particularly lipases, are commonly employed for this purpose. researchgate.net
For the preparation of enantiopure β-amino acids and their derivatives, lipases such as those from Candida antarctica (CAL-B) and Candida rugosa have shown high efficiency and enantioselectivity in the hydrolysis or acylation of racemic esters or amides. researchgate.netnih.gov For example, the enantioselective hydrolysis of racemic β-lactams or the asymmetric acylation of racemic amino alcohols catalyzed by lipases can yield enantiopure β-amino acids and their precursors. researchgate.netnih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net
| Enzyme | Reaction Type | Substrate | Enantioselectivity (E-value) | Reference |
| Lipase (B570770) A from Candida antarctica (CAL-A) | Kinetic resolution | Racemic 4-dibenzocyclooctynol | High | researchgate.net |
| Lipase from Candida rugosa MY | Kinetic resolution | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | 67.5 | nih.govmdpi.com |
| Lipase B from Candida antarctica (CAL-B) | Enantioselective hydrolysis/acylation | Racemic β-lactams/amino alcohols | >200 | researchgate.net |
Biocatalytic Asymmetric Amination and Related Reactions
Biocatalytic asymmetric amination involves the direct introduction of an amino group into a prochiral substrate to form a chiral amine. Transaminases are key enzymes in this process.
(S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) is an enzyme that specifically catalyzes the reversible transfer of an amino group from a donor to 2-methyl-3-oxopropanoate, producing (S)-3-amino-2-methylpropanoate. wikipedia.orgtamu.edu This enzyme, also known as L-3-aminoisobutyrate transaminase, utilizes 2-oxoglutarate as the amino acceptor, which is converted to L-glutamate. wikipedia.org
Recent research has focused on engineering transaminases for broader substrate scope and improved stereoselectivity. For instance, biocatalytic transamination has been used to prepare a wide range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. nih.govchemrxiv.orgchemrxiv.org
| Enzyme | Reaction Type | Substrate | Product | Reference |
| (S)-3-amino-2-methylpropionate transaminase | Transamination | 2-methyl-3-oxopropanoate | (S)-3-amino-2-methylpropanoate | wikipedia.orgtamu.edu |
| Engineered Tryptophan Synthases | Asymmetric synthesis | Indole-containing substrates | β-alkyl tryptophan analogues | nih.govchemrxiv.org |
| Engineered Methylaspartate Ammonia Lyases | Asymmetric synthesis | Aspartate derivatives | Branched aspartate derivatives | nih.gov |
Chiral Auxiliary-Mediated Synthesis and Diastereoselective Routes
Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, a chiral auxiliary, which is an enantiomerically pure compound, is temporarily attached to a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary directs the subsequent chemical transformation, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
One of the most well-established methods in asymmetric amino acid synthesis involves the use of the Schöllkopf reagent, a bis-lactim ether derived from a chiral amino acid like L-valine. nih.govscispace.com In a typical sequence adaptable for β-amino acids, the chiral auxiliary is first metalated with a strong base, such as n-butyllithium, to form a stabilized enolate. nih.gov This enolate then reacts with an electrophile. The bulky group on the chiral auxiliary (e.g., an isopropyl group from valine) effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face. This results in a highly diastereoselective C-C bond formation. scispace.com Mild acidic hydrolysis subsequently cleaves the product from the auxiliary, yielding the desired enantiomerically enriched amino acid ester. nih.govscispace.com
Another sophisticated diastereoselective route employs nickel(II) complexes of Schiff bases formed between glycine (B1666218) and a chiral ligand. mdpi.com This method has been successfully applied to the large-scale synthesis of enantiomerically pure α-amino acids and can be conceptually extended to β-amino acid precursors. The process involves the alkylation of a Ni(II) complex containing the glycine Schiff base and a recyclable chiral auxiliary. mdpi.com The rigid, planar structure of the complex dictates the trajectory of the incoming alkylating agent, leading to high diastereoselectivity. A key advantage of this method is the operational simplicity and the ability to reclaim the chiral ligand after disassembling the complex with acid, making it commercially viable. mdpi.com
Table 1: Comparison of Chiral Auxiliary-Mediated Synthetic Routes
| Methodology | Chiral Auxiliary Example | Key Reaction Step | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Schöllkopf Bis-Lactim Ether | L-Valine derived bis-lactim ether | Diastereoselective alkylation of a lithiated enolate | >95% d.e. | scispace.com |
| Nickel(II) Complex | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Diastereoselective alkylation of the glycine Schiff base complex | >99% e.e. after cleavage | mdpi.com |
| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Diastereoselective conjugate addition of an amine equivalent | High d.e. | wikipedia.org |
Deracemization and Dynamic Kinetic Resolution Strategies
While chiral auxiliary methods build the desired stereocenter from an achiral precursor, deracemization and dynamic kinetic resolution (DKR) strategies begin with a racemic mixture of the target compound or its precursor. These techniques are highly efficient as they can theoretically convert the entire racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution.
Dynamic kinetic resolution combines the rapid, selective reaction of one enantiomer (kinetic resolution) with the continuous in-situ racemization of the unreactive enantiomer. This ensures that the substrate pool for the desired enantiomer is constantly replenished, allowing for a theoretical yield of up to 100%. A prominent industrial example of this strategy is the "Amidase Process," which uses an enantioselective amidase enzyme to hydrolyze one enantiomer of a racemic amino amide, while a racemase enzyme simultaneously interconverts the unreacted amide enantiomers. researchgate.net A similar enzymatic DKR could be designed for the synthesis of this compound, potentially using a stereoselective lipase or amidase.
Chemical DKR methods have also been developed, often utilizing metal-based catalysts. These systems employ a chiral ligand to selectively react with one enantiomer from a racemic mixture, while the catalyst also facilitates the racemization of the starting material. For instance, novel recyclable chiral ligands have been developed for the DKR of unprotected α-amino acids via Schiff base intermediates, achieving high yields and excellent enantioselectivity. nih.gov Such strategies are powerful tools for producing enantiopure amino acids and their derivatives on a large scale. nih.gov
Table 2: Overview of Resolution Strategies
| Strategy | Starting Material | Mechanism | Theoretical Max. Yield | Example Catalyst/Reagent |
|---|---|---|---|---|
| Kinetic Resolution | Racemic Ester/Amide | One enantiomer reacts faster, leaving the other behind. | 50% | Lipase (e.g., Candida antarctica lipase B) |
| Dynamic Kinetic Resolution (DKR) | Racemic Ester/Amide | Selective reaction of one enantiomer combined with in-situ racemization of the other. | 100% | Amidase enzyme + Racemase enzyme |
Green Chemistry Principles in the Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a fine chemical like this compound provides multiple opportunities to implement these principles for a more sustainable manufacturing process.
A primary focus of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. Water is considered the greenest solvent, and efforts in modern organic synthesis, particularly in peptide chemistry, have focused on developing water-compatible procedures. semanticscholar.org This includes the use of water-soluble coupling reagents and solid supports that function effectively in aqueous media. semanticscholar.org Applying these concepts could significantly reduce the environmental footprint of the synthesis.
Another key principle is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, minimizing waste. The Ni(II) complex method mentioned previously is an excellent example, as it relies on a recyclable chiral auxiliary, which functions catalytically in spirit by enabling the asymmetric transformation without being consumed. mdpi.com Biocatalysis, using enzymes like lipases or amidases, represents a particularly green approach. researchgate.net Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous environments and exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation.
Furthermore, designing processes that incorporate renewable feedstocks and maximize atom economy are central to sustainability. The biosynthesis of polymers like polythioesters by engineered microorganisms showcases the potential of using biological systems to create complex molecules from simple starting materials, representing an advanced frontier in green chemical production. mdpi.com
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
|---|---|---|---|
| Safer Solvents | Replacing volatile organic solvents with water or low-toxicity industrial solvents. | Aqueous solid-phase synthesis; use of dimethoxyethane (DME). | mdpi.comsemanticscholar.org |
| Catalysis | Using recyclable chiral auxiliaries or enzymes instead of stoichiometric reagents. | Recyclable Ni(II) complex; Enzymatic DKR. | mdpi.comresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions often run at or near room temperature. | researchgate.net |
| Use of Renewable Feedstocks | Utilizing biological systems for chemical production. | Biosynthesis of polymers and other chemicals by engineered microbes. | mdpi.com |
Stereochemical Control and Enantiomeric Purity Assessment Methodologies
Determination of Absolute Configuration
Establishing the absolute three-dimensional arrangement of atoms—the (S)-configuration in this case—is the foundational step in stereochemical characterization. This is typically achieved through methods that can unambiguously elucidate the spatial orientation of the substituents around the chiral center.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. However, the technique requires a well-ordered, single crystal. (S)-Methyl 3-amino-2-methylpropanoate, being a low-melting solid or an oil at room temperature, is not readily amenable to this analysis in its native form.
To overcome this limitation, the compound is often converted into a crystalline derivative. This involves reacting the amino ester with a suitable achiral reagent to form a stable, solid salt or covalent compound that crystallizes readily. Common strategies include the formation of salts with acids like oxalic acid or the creation of N-acyl derivatives.
The process involves the following key steps:
Derivatization: The parent compound, this compound, is reacted to form a new compound with a higher propensity for crystallization. For instance, forming an oxalate (B1200264) salt can introduce hydrogen bonding networks that facilitate crystal lattice formation. nih.gov
Crystallization: The derivative is crystallized from a suitable solvent system to obtain high-quality single crystals.
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. nih.gov
Structure Elucidation: The diffraction pattern is analyzed to solve the crystal structure, providing the precise coordinates of each atom in the molecule. By employing anomalous dispersion effects, typically using a heavy atom or carefully analyzing the data, the absolute stereochemistry (R or S) can be determined without ambiguity. nih.govnih.gov
While this method is considered the "gold standard," its primary prerequisite is the successful formation of a suitable single crystal.
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive tools for assigning absolute configuration in solution.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The resulting curve, particularly when it crosses the zero-rotation axis (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the molecule.
Electronic Circular Dichroism (ECD) measures the difference in absorbance of left- and right-circularly polarized light (Δε) as a function of wavelength. For a molecule like this compound, the key chromophore is the carboxyl group of the ester. Amino acids typically exhibit a characteristic ECD signal (a Cotton effect) associated with the n→π* electronic transition of this group. rsc.org For many L-amino acids (which often correspond to the S-configuration, though not universally), a positive Cotton effect is observed in the 200–210 nm range, which can serve as an empirical rule for configuration assignment. rsc.org
A more robust and modern approach involves the comparison of the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov This process includes:
Conformational Search: Identifying all low-energy conformations of the molecule using computational chemistry methods. nih.gov
Spectrum Calculation: Calculating the theoretical ECD spectrum for a chosen absolute configuration (e.g., S) by averaging the spectra of all significant conformers. ic.ac.uk
Comparison: Matching the sign and shape of the experimental ECD spectrum with the calculated one. A good match confirms the absolute configuration of the sample. nih.gov
This combination of experimental measurement and theoretical calculation provides a high degree of confidence in the assignment of absolute configuration for non-crystalline compounds. nih.gov
Chromatographic Techniques for Enantiomeric Excess and Purity Analysis
Once the absolute configuration is known, it is crucial to determine the enantiomeric purity, or enantiomeric excess (e.e.), of a sample. This is most commonly achieved using chiral chromatography, where the two enantiomers are separated and quantified.
Chiral HPLC is a versatile and widely used technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. For this compound, several approaches can be employed.
Indirect Separation via Derivatization: In this method, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, the more common approach is to use an achiral derivatizing agent to enhance detectability and improve chromatographic behavior on a chiral column. For instance, the primary amine group can be derivatized. nih.govyakhak.org
Direct Separation on Chiral Stationary Phases: This is the preferred method, avoiding the need for extra derivatization steps that could introduce impurities. sigmaaldrich.com The choice of CSP is critical and depends on the analyte's structure. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for separating amino acids and their esters. yakhak.orgsigmaaldrich.com
Below is a table summarizing potential chiral HPLC methodologies applicable to the analysis of this compound.
Table 1: Chiral HPLC Methodologies for β-Amino Acid Ester Enantiomeric Purity Analysis
| Analytical Approach | Chiral Stationary Phase (CSP) | Derivatization Agent | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|---|
| Derivatization | N-acetylated α-arylalkylamine | N-3,5-Dinitrobenzoyl chloride | Not specified | UV | nih.gov |
| Derivatization | Chiralpak IA (amylose-based) | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | 10-30% 2-Propanol in Hexane | UV & Fluorescence | yakhak.org |
| Direct Analysis | Astec CHIROBIOTIC T (teicoplanin-based) | None (underivatized) | Methanol (B129727)/Water/Acetic Acid/Triethylamine | LC-MS | sigmaaldrich.com |
Chiral Gas Chromatography is another powerful technique for enantiomeric separation, prized for its high resolution and sensitivity. For polar molecules like amino acid esters, derivatization is essential to increase volatility and prevent undesirable interactions with the column that can lead to poor peak shape.
The typical derivatization for a compound like this compound involves blocking the active hydrogen on the amino group. Since the carboxyl group is already esterified, a single-step acylation of the amine is sufficient.
Derivatization: The amino group is acylated, commonly using an agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This reaction converts the polar amine into a less polar, more volatile amide. sigmaaldrich.com
Separation: The derivatized sample is injected into a GC equipped with a chiral capillary column. Cyclodextrin-based CSPs are very common and effective for this purpose. yakhak.org The two derivatized enantiomers interact differently with the chiral selector, leading to their separation.
The following table outlines a typical approach for chiral GC analysis.
Table 2: Chiral GC Methodology for Amino Acid Ester Enantiomeric Purity Analysis
| Derivatization Step | Derivatization Reagent | Chiral Stationary Phase (CSP) | Carrier Gas | Detection | Reference |
|---|---|---|---|---|---|
| N-Acylation | Trifluoroacetic Anhydride (TFAA) | Cyclodextrin-based (e.g., CHIRALDEX G-TA) | Helium or Hydrogen | FID or MS | sigmaaldrich.com |
| N-Acylation | Heptafluorobutyl chloroformate & Methylamine | Chirasil-L-Val | Helium | MS | sigmaaldrich.com |
By employing these chromatographic techniques, the ratio of (S)- to (R)-enantiomers can be accurately determined, allowing for the calculation of enantiomeric excess and confirmation of the stereochemical purity of this compound.
Applications of S Methyl 3 Amino 2 Methylpropanoate As a Versatile Chiral Synthon
Utilization in the Asymmetric Synthesis of β-Lactam Structures and Analogues
(S)-Methyl 3-amino-2-methylpropanoate and its parent acid are valuable precursors in the asymmetric synthesis of β-lactams, which form the core structure of many important antibiotics. myskinrecipes.comnih.gov The stereochemistry at the C2 position of the propanoate is crucial for controlling the stereochemistry of the final β-lactam ring, which is essential for its biological activity and can reduce side effects. myskinrecipes.com
One of the primary methods for β-lactam synthesis is the [2+2] cycloaddition between a ketene (B1206846) and an imine, often referred to as the Staudinger synthesis. nih.govpsu.edu Chiral auxiliaries are frequently employed to induce asymmetry in this reaction. While direct examples utilizing this compound are not extensively detailed in the provided results, the underlying principles of asymmetric β-lactam synthesis highlight its potential. For instance, chiral ketenes derived from amino acids can be reacted with imines to produce β-lactams with high diastereoselectivity. psu.edu
Another significant approach is the ester enolate-imine cyclocondensation. nih.gov In this method, a chiral ester enolate reacts with an imine to form the β-lactam ring. The chirality of the ester group, which could be derived from a chiral alcohol, or the chirality within the enolate or imine itself, directs the stereochemical outcome. The (S)-configuration of the methylpropanoate can be strategically incorporated to influence the formation of the desired stereoisomer of the β-lactam.
The synthesis of various β-lactam-based structures, including those with substituents at the C3 and C4 positions, has been a major focus of research. nih.gov The development of catalytic asymmetric methods, such as those employing rhodium catalysts with chiral carboxylate ligands, has enabled the synthesis of cis-β-lactams with excellent yields and enantioselectivity. nih.gov These advanced synthetic strategies could potentially leverage the chirality of this compound to create novel and potent β-lactam antibiotics.
| Synthetic Method | Key Reactants | Role of Chirality | Typical Outcome |
|---|---|---|---|
| Staudinger [2+2] Cycloaddition | Ketene and Imine | Chiral auxiliary on ketene or imine | High diastereoselectivity |
| Ester Enolate-Imine Cyclocondensation | Chiral Ester Enolate and Imine | Chirality in ester, enolate, or imine | High enantiopurity |
| Catalytic Asymmetric Synthesis | Diazoacetamides and Rh(II) catalyst | Chiral ligands on the metal catalyst | Excellent yield and enantioselectivity |
Precursor for the Stereoselective Construction of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.gov this compound serves as a valuable chiral precursor for the stereoselective synthesis of these important structural motifs.
The synthesis of chiral amines can be achieved through various methods, including the reductive amination of ketones. nih.gov While direct reductive amination of a carbonyl group introduced to the this compound backbone is a plausible route, more sophisticated enzymatic and catalytic methods have been developed. Engineered transaminases, for example, have shown great potential for the scalable and sustainable production of pharmaceutically relevant chiral amines with high stereoselectivity. nih.gov
The stereoselective synthesis of amino alcohols often involves the creation of a new stereocenter adjacent to an existing one. nih.gov The inherent chirality of this compound can be used to control the stereochemistry of a newly introduced hydroxyl group. For instance, reduction of the ester functionality of the propanoate to an alcohol would yield a chiral amino alcohol. Further modifications can then be performed to build more complex structures. Modern techniques, such as stereoselective electrocatalytic decarboxylative transformations, offer streamlined approaches to enantiopure amino alcohols from chiral carboxylic acids. nih.gov
Enzymatic methods, utilizing engineered amine dehydrogenases, have been developed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. nih.gov The principles of these biocatalytic transformations could be applied to substrates derived from this compound.
| Target Molecule | Synthetic Approach | Key Features |
|---|---|---|
| Chiral Amines | Enzymatic Reductive Amination (Transaminases) | High stereoselectivity, sustainable |
| Chiral Amino Alcohols | Stereoselective Electrocatalytic Decarboxylation | Modular, efficient access to enantiopure products |
| Chiral Amino Alcohols | Enzymatic Reductive Amination (Amine Dehydrogenases) | One-step synthesis, high enantioselectivity |
Role in the Development of Peptidomimetics and Modified Peptides
Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. nsf.gov this compound, as a β-amino acid ester, is a valuable building block in the design and synthesis of peptidomimetics and modified peptides. myskinrecipes.com
The incorporation of β-amino acids into peptide chains leads to the formation of β-peptides, which can adopt stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. The methyl group at the C2 position of this compound can influence the conformational preferences of the resulting peptide backbone. nsf.gov
One important class of peptidomimetics is the Freidinger lactams, which are constrained dipeptide mimics that can induce β-turn conformations in peptides. whiterose.ac.uk These structures are crucial for molecular recognition and biological activity. Asymmetric synthetic routes to functionalizable Freidinger lactams have been developed, allowing for the incorporation of a variety of side chains. whiterose.ac.uk
The synthesis of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, is another area where derivatives of this compound could be employed. researchgate.net These modifications can significantly alter the conformational properties and biological activity of the peptide.
| Modified Peptide/Peptidomimetic | Structural Feature | Significance |
|---|---|---|
| β-Peptides | Incorporation of β-amino acids | Formation of stable secondary structures |
| Freidinger Lactams | Constrained dipeptide mimics | Induction of β-turn conformations |
| Azapeptides | Replacement of α-carbon with nitrogen | Alteration of conformational properties |
Incorporation into Complex Natural Product Syntheses (e.g., Macrolides, Alkaloids)
The synthesis of complex natural products often requires a toolbox of chiral building blocks to construct intricate molecular architectures. While specific examples of the direct incorporation of this compound into macrolide or alkaloid syntheses were not prominent in the search results, its structural features make it a potential synthon for such endeavors.
Macrolides are macrocyclic lactones that constitute an important class of antibiotics. nih.gov The synthesis of novel macrolide derivatives often involves the modification of existing natural products or the total synthesis from simpler building blocks. The chiral backbone of this compound could potentially be elaborated and incorporated into a macrocyclic ring system.
Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds with a wide range of biological activities. The stereoselective synthesis of alkaloids is a major area of organic chemistry. The chiral amine functionality that can be derived from this compound makes it a candidate for the construction of alkaloid skeletons. For instance, the synthesis of stemoamide, a polycyclic alkaloid, has been achieved through a sequence involving the construction of a β,γ-unsaturated azepine core.
Contribution to the Design and Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations
Chiral ligands and catalysts are essential for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are widely used as chiral sources for the preparation of these ligands. researchgate.net
This compound can serve as a precursor for the synthesis of chiral ligands. The amino and carboxylate functionalities provide convenient handles for modification and coordination to a metal center. For example, the amino group can be functionalized to create phosphine- or oxazoline-containing ligands, which are commonly used in asymmetric catalysis.
The development of chiral β-enamino esters from the reaction of methyl propiolate with chiral amines has been reported. researchgate.net These compounds can be further transformed into chiral tetrahydropyridine (B1245486) derivatives, which can serve as ligands or chiral building blocks. While this specific example does not start from this compound, it illustrates a general strategy where chiral amines are used to create more complex chiral structures.
The application of such chiral ligands in asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions, allows for the synthesis of a wide range of valuable chiral molecules with high enantioselectivity.
Exploration of Functionalized S Methyl 3 Amino 2 Methylpropanoate Derivatives and Analogues
Synthesis of N-Protected (S)-Methyl 3-amino-2-methylpropanoate Derivatives (e.g., Carbamates, Amides)
Protection of the primary amine is a crucial first step in the multistep synthesis of peptides and other complex molecules to prevent unwanted side reactions. Carbamates and amides are the most common N-protected derivatives.
Carbamates: The most frequently used carbamate (B1207046) protecting groups for amino acids are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
N-Boc Derivatives: The synthesis of N-Boc protected this compound is typically achieved by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base to facilitate the reaction. A general method for synthesizing N-Boc-β³-amino acid methyl esters from the corresponding α-amino acids has been developed, offering a safe and efficient alternative to more hazardous methods. nih.govnih.gov This approach can be adapted for a wide range of β³-amino acids, including those with unnatural side chains, under mild reaction conditions. nih.gov
N-Cbz Derivatives: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. For instance, the synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid involves treating the parent amino acid with benzyl chloroformate. wustl.edu A similar procedure can be applied to this compound to yield its N-Cbz derivative.
Amides: Amide derivatives are readily synthesized through the coupling of the amino group of this compound with a carboxylic acid. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org For example, the synthesis of methyl (S)-3-(anthracene-9-carboxamido)butanoate involves the coupling of the corresponding amino ester hydrochloride with anthracene-9-carboxylic acid using EDC and HOBt. rsc.org This general approach allows for the introduction of a vast array of functionalities by varying the carboxylic acid component. researchgate.net
Table 1: Common N-Protecting Group Introduction Reactions
| Protecting Group | Reagent | Typical Conditions |
|---|---|---|
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF), Room Temperature |
| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃), Dichloromethane (DCM) |
| Amide (Generic) | Carboxylic Acid (R-COOH) | Coupling agent (e.g., EDC/HOBt), Dichloromethane (DCM) or Dimethylformamide (DMF) |
Modifications and Transformations of the Ester Moiety for Diverse Synthetic Utility
The methyl ester group of this compound is a versatile handle for further synthetic transformations, including hydrolysis, reduction, and transesterification. These modifications are often performed on the N-protected derivative to avoid interference from the free amino group.
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid. This is typically achieved by treating the N-protected ester with a base, such as sodium hydroxide (B78521), in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. organic-chemistry.org The resulting N-protected β-amino acid is a key intermediate for peptide synthesis, where it can be coupled with another amino acid or ester.
Reduction to Amino Alcohols: The ester functionality can be reduced to a primary alcohol, yielding an N-protected 3-amino-2-methylpropan-1-ol. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of methanol, which provides a mild and efficient reduction of amino acid esters to amino alcohols. researchgate.net This transformation is valuable for creating chiral ligands and pharmacologically active molecules where the alcohol functionality is key. researchgate.netorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they may require more stringent reaction conditions.
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol. For example, refluxing the N-protected methyl ester in ethanol (B145695) with a catalytic amount of sodium ethoxide would lead to the formation of the corresponding ethyl ester. This allows for the fine-tuning of the molecule's physical properties, such as solubility and volatility.
Table 2: Key Transformations of the Ester Moiety
| Transformation | Product | Typical Reagents |
|---|---|---|
| Hydrolysis | Carboxylic Acid | NaOH or LiOH in MeOH/H₂O |
| Reduction | Primary Alcohol | NaBH₄/MeOH or LiAlH₄ |
| Transesterification | Different Ester (e.g., Ethyl) | NaOEt in EtOH (for ethyl ester) |
Stereoisomeric Interconversions and Epimerization Studies for Enhanced Synthetic Flexibility
The stereochemistry at the C2 position is a defining feature of this compound. The ability to invert this stereocenter to produce the (R)-enantiomer or to control the stereochemistry during synthesis is of significant interest.
Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a challenge or a tool in stereoselective synthesis. For β-amino esters, epimerization at the α-carbon (the C2 position) can occur under basic conditions through the formation of an enolate intermediate. The protonation of this planar enolate can lead to a mixture of (S) and (R) isomers.
While specific studies on the epimerization of this compound are not extensively documented, the principles are well-established in amino acid chemistry. For related β-branched α-amino acid derivatives, stereoinversion has been intentionally induced through a deprotonation-protonation sequence to convert one diastereomer into another. organic-chemistry.org This highlights the potential for controlled epimerization to access the less-favored stereoisomer.
Furthermore, dynamic kinetic resolution processes, which combine in-situ racemization of the starting material with a stereoselective reaction, offer a powerful method for converting an entire racemic mixture into a single enantiomer of the product. Biocatalytic transamination methods have been shown to proceed with stereoinversion at the β-carbon (C3) in some substrates, demonstrating that enzymatic systems can be highly specific in their stereochemical outcomes. nih.gov These advanced strategies provide a pathway to enhance the synthetic flexibility and accessibility of all possible stereoisomers of 2-methyl-3-aminopropanoate derivatives.
Development of this compound Analogues with Modified Side Chains
The development of analogues of this compound involves altering the methyl group at the C2 position or extending the carbon backbone. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
Modification at the α-Position (C2): The methyl group can be replaced with other alkyl, aryl, or functionalized side chains. One approach involves the asymmetric alkylation of a glycine-derived Schiff base using phase-transfer catalysis, which can introduce various β-alkyl groups. organic-chemistry.org Another strategy is the electrophilic sulfenylation of N-protected aspartic acid derivatives to install a methylthio group at the β-position (analogous to the α-position of our target molecule's acid precursor), demonstrating a method to introduce heteroatom-containing side chains. nih.gov
Synthesis of β-Branched Analogues: The synthesis of β-amino acids with more complex branching patterns is an active area of research. Methods like the Vilsmeier-Haack reaction have been used to create highly substituted β-amino esters. organic-chemistry.org Biocatalytic methods have also proven effective for producing β-methylphenylalanine analogues, although the steric bulk at the β-position can be a limiting factor for the enzyme's activity. nih.gov These synthetic advancements allow for the creation of a diverse library of analogues based on the 3-amino-2-methylpropanoate scaffold.
Table 3: Examples of Synthetic Routes to Analogues
| Analogue Type | Synthetic Strategy | Key Feature |
|---|---|---|
| β-Branched α-Amino Acids | Phase-transfer-catalyzed asymmetric alkylation | Access to all stereoisomers |
| β²,²,³-Substituted Amino Esters | Vilsmeier-Haack reaction | Synthesis of highly substituted analogues |
| β-Methylphenylalanine Analogues | Biocatalytic transamination | High diastereo- and enantioselectivity |
| β-(S-methyl)thioaspartic acid | Electrophilic sulfenylation | Introduction of heteroatom side chains |
Advanced Analytical Characterization Techniques in Research on S Methyl 3 Amino 2 Methylpropanoate
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of (S)-Methyl 3-amino-2-methylpropanoate, providing an accurate measurement of its molecular weight and offering insights into its structure through fragmentation analysis. The molecular formula of this compound is C₅H₁₁NO₂.
The calculated monoisotopic mass of the neutral molecule is 117.07898 Da. In mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺, in positive ionization mode. The theoretical exact mass of the protonated ion is 118.08626 Da. For its hydrochloride salt, the parent compound's computed monoisotopic mass is 153.0556563 Da. nih.gov
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure these masses with high precision, typically within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
While a specific experimental high-resolution mass spectrum for this compound is not widely published, data for its parent compound, (S)-3-amino-2-methylpropanoic acid (C₄H₉NO₂), shows a measured mass of 102.0561 Da for the deprotonated molecule [M-H]⁻ on an Orbitrap instrument, which aligns with its structure. nih.gov
Fragmentation analysis (MS/MS) of the protonated this compound would be expected to yield characteristic fragment ions resulting from the cleavage of its most labile bonds. Key predicted fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) and the cleavage of the carbon-carbon bond adjacent to the amino group.
Table 1: Predicted HRMS Data for this compound This table is based on theoretical calculations.
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₅H₁₁NO₂ | 117.07898 |
| Protonated Molecule [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.08626 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a chiral molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and multidimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) are key to assigning the structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shift of each carbon is indicative of its chemical environment (e.g., carbonyl, aliphatic). For comparison, in the related compound methyl propanoate, the carbonyl carbon appears at ~174.9 ppm, the ester methyl carbon at ~51.5 ppm, the methylene (B1212753) carbon at ~27.5 ppm, and the terminal methyl carbon at ~9.2 ppm. vaia.com
Multidimensional NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the -CH(CH₃)-CH₂- connectivity in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of quaternary carbons and functional groups, such as the ester carbonyl group.
Table 2: Predicted ¹H NMR Spectral Data for this compound This table is based on established chemical shift principles and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH(CH₃)- | ~2.6 - 2.8 | Multiplet (m) |
| -CH₂NH₂ | ~2.9 - 3.1 | Multiplet (m) |
| -CH(CH₃)- | ~1.1 - 1.3 | Doublet (d) |
| -COOCH₃ | ~3.7 | Singlet (s) |
| -NH₂ | Variable | Broad Singlet (br s) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound This table is based on established chemical shift principles and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~174 - 177 |
| -COOCH₃ | ~51 - 53 |
| -CH₂NH₂ | ~45 - 48 |
| -CH(CH₃)- | ~38 - 41 |
| -CH(CH₃)- | ~15 - 18 |
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.
For this compound, key functional groups include the ester, the primary amine, and aliphatic C-H bonds. The IR spectrum of the related 2-methylpropanoic acid shows characteristic broad O-H stretching from hydrogen bonding and a strong C=O stretch. docbrown.info For the target ester, the following vibrational modes would be expected.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is based on well-established group frequency data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |
| C-H Stretch | Aliphatic | 2850 - 3000 | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium to Strong |
| C-O Stretch | Ester | 1150 - 1250 | Strong |
Raman spectroscopy would be particularly useful for observing the more symmetric vibrations with low or zero dipole moment change, which can be weak or absent in the IR spectrum.
Elemental Analysis as a Complementary Method for Compound Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity of a synthesized or isolated sample. A close match between experimental and theoretical values provides strong evidence for the assigned molecular formula.
For this compound, with the molecular formula C₅H₁₁NO₂, the theoretical elemental composition can be precisely calculated.
Table 5: Theoretical Elemental Composition of this compound This table is based on theoretical calculations from the molecular formula C₅H₁₁NO₂.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 51.26 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 9.47 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.96 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 27.31 |
| Total | 117.148 | 100.00 |
Future Research Directions and Emerging Paradigms for S Methyl 3 Amino 2 Methylpropanoate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous-flow synthesis represents a significant paradigm shift for the production of fine chemicals, including (S)-Methyl 3-amino-2-methylpropanoate. Flow chemistry offers numerous advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability.
A notable advancement in this area is the development of continuous-flow procedures for synthesizing β-amino acid esters via lipase-catalyzed Michael additions. mdpi.com In one such system, Lipase (B570770) TL IM from Thermomyces lanuginosus is used to catalyze the reaction in a packed-bed microreactor. mdpi.com This biocatalytic approach, when integrated into a flow system, allows for short residence times and high productivity under mild, green reaction conditions. mdpi.com The ability to easily control reaction parameters like temperature and flow rate in real-time leads to optimized yields and minimized byproduct formation. mdpi.com
Future research will likely focus on optimizing immobilized enzyme reactors for the specific synthesis of this compound and integrating these systems with automated platforms that control purification and analysis, creating a seamless "synthesis-to-stock" pipeline.
| Parameter | Condition |
|---|---|
| Catalyst | Immobilized Lipase TL IM (from Thermomyces lanuginosus) |
| Reaction Medium | Methanol (B129727) |
| Optimal Temperature | 35 °C |
| Residence Time | 30 minutes |
| Key Advantage | Combines green chemistry with the efficiency of continuous processing. |
Development of Novel Stereoselective Methodologies with Enhanced Efficiency and Selectivity
The biological activity of molecules often depends on their specific stereochemistry, making the development of highly selective synthetic methods for chiral compounds like this compound a critical research area. While classical resolution of racemic mixtures is a viable route, modern research prioritizes asymmetric synthesis, which creates the desired enantiomer directly. google.com
Several innovative and highly stereoselective methods have emerged for producing chiral β-amino esters:
Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters can produce enantiopure amino esters and acids with excellent enantiomeric excess (ee) values, often exceeding 99%. mdpi.com For instance, Lipase PSIM from Burkholderia cepasia has been effectively used for this purpose. mdpi.com
Asymmetric Michael Addition: The conjugate addition of a chiral amine to an α,β-unsaturated ester can establish the stereocenter with high precision. researchgate.net This method has been developed to create β-amino esters with various substituents in moderate to excellent yields. researchgate.net
Organocatalysis: Chiral organic molecules can catalyze reactions with high enantioselectivity. An example is the use of a squaramide cinchona alkaloid as an organocatalyst for the asymmetric Mannich reaction to produce novel β-amino acid derivatives with moderate to excellent enantioselectivities (41%–99% ee). mdpi.com
Phase-Transfer Catalysis: The asymmetric alkylation of glycinate (B8599266) Schiff bases using chiral quaternary ammonium (B1175870) bromide catalysts under phase-transfer conditions is another powerful strategy for synthesizing β-branched α-amino acids stereoselectively. organic-chemistry.org
Future efforts will aim to refine these methods to further improve catalyst turnover numbers, broaden substrate scope, and reduce the need for expensive reagents or protecting groups, making the synthesis of this compound more efficient and economical.
| Methodology | Catalyst/Reagent Type | Key Feature | Reference |
|---|---|---|---|
| Enzymatic Resolution | Lipase (e.g., from Burkholderia cepasia) | Excellent enantioselectivity (ee ≥99%) under mild conditions. | mdpi.com |
| Asymmetric Michael Addition | Chiral Lithium Amide | Creates multiple contiguous chiral centers. | researchgate.net |
| Organocatalyzed Mannich Reaction | Squaramide Cinchona Alkaloid | One-pot synthesis with high enantioselectivity. | mdpi.com |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Bromide | Effective for asymmetric alkylation of glycinate derivatives. | organic-chemistry.org |
Expansion into Material Science and Supramolecular Chemistry Applications as a Chiral Scaffold
The unique, stereodefined structure of this compound makes it an attractive chiral scaffold for constructing larger, functional molecules in material science and supramolecular chemistry. Chiral building blocks can impart specific three-dimensional structures to polymers and molecular assemblies, influencing their physical properties and interactions.
A promising area of application is in the synthesis of poly(β-amino esters) (PβAEs). rsc.orgrsc.org These polymers are known for their biocompatibility and biodegradability, making them ideal candidates for biomedical applications such as drug delivery systems. rsc.org By incorporating a chiral monomer like this compound into the polymer backbone, researchers can create materials with controlled stereochemistry, potentially leading to enhanced biological recognition, improved drug encapsulation, and controlled release kinetics. rsc.orgrsc.org
Furthermore, the field of supramolecular chemistry can leverage such chiral synthons to build complex, non-covalently linked architectures like helices, sheets, and chiral cages. The defined stereochemistry of this compound can direct the self-assembly process, leading to materials with unique chiroptical properties or enantioselective recognition capabilities. The use of dendrimers as intermediates for synthesizing β-amino esters also points toward new ways to create highly branched, complex molecular structures from this core scaffold. cambridge.org
Green and Sustainable Synthesis Pathways Utilizing Renewable Resources and Minimized Waste Generation
Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the use of non-toxic solvents, renewable feedstocks, and processes that minimize waste and energy consumption. Future research on this compound will heavily focus on developing sustainable synthetic routes.
Key strategies for greener synthesis include:
Biocatalysis: As mentioned, using enzymes like lipases offers a green alternative to traditional chemical catalysts. mdpi.commdpi.com These reactions are typically run in aqueous solutions or green solvents like methanol at ambient temperatures, drastically reducing the environmental footprint. mdpi.com
One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, or "one-pot" synthesis, reduces the need for intermediate purification steps, thus saving solvents, reagents, and energy. google.com Developing a one-pot, stereoselective synthesis for this compound is a significant goal.
Solvent-Free and Microwave-Assisted Reactions: The synthesis of related poly(β-amino esters) has been achieved using microwave irradiation without any added solvents or catalysts. rsc.orgrsc.org Applying similar energy-efficient and solvent-free conditions to the synthesis of the monomer itself could lead to substantial environmental benefits. rsc.orgrsc.org
Renewable Feedstocks: A long-term ambition is to derive the carbon backbone of this compound from renewable resources, such as biomass-derived platform chemicals, rather than petroleum-based starting materials. This would close the carbon loop and contribute to a more sustainable chemical industry.
By integrating these green and sustainable paradigms, the production of this compound can become more environmentally benign and economically viable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
